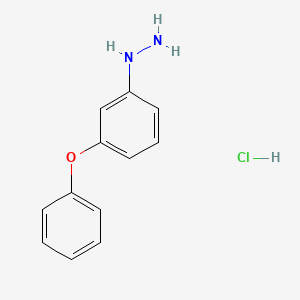

(3-Phenoxyphenyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Phenoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form hydrazones.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include azobenzenes, hydrazones, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

(3-Phenoxyphenyl)hydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for targeted modifications that enhance the efficacy of therapeutic agents, particularly in the development of anti-cancer drugs. For instance, it has been involved in synthesizing oxadiazolone derivatives, which have shown promising antimycobacterial activity against Mycobacterium species .

Case Study:

A study investigated a series of oxadiazolone derivatives synthesized from this compound, demonstrating their potential as multi-target inhibitors against bacterial infections. The derivatives exhibited varying degrees of activity, with some showing significant inhibition against Mycobacterium bovis BCG and Mycobacterium marinum .

Agricultural Chemicals

Use in Agrochemicals:

This compound is also employed in the formulation of agrochemicals, including pesticides and herbicides. Its chemical reactivity contributes to the effectiveness of these products, enhancing crop protection against pests and diseases. The ability to modify its structure allows for the development of more effective agricultural chemicals tailored to specific applications .

Material Science

Curing Agent in Polymer Chemistry:

In material science, this compound serves as a curing agent for epoxy resins. This application improves the mechanical properties and durability of materials used in construction and manufacturing. The incorporation of this compound into polymer formulations can lead to enhanced performance characteristics such as increased tensile strength and resistance to environmental degradation .

Analytical Chemistry

Reagent in Spectrophotometry:

The compound is utilized as a reagent in various analytical techniques, particularly spectrophotometry. It aids in detecting and quantifying specific compounds within complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Biochemical Research

Studies on Enzyme Activity:

this compound is employed in biochemical research to study enzyme activity and mechanisms. It has been particularly useful in investigating urease inhibition, which plays a critical role in certain medical conditions like kidney stones. The compound's inhibitory effects on urease suggest potential therapeutic applications for treating urease-related disorders .

Case Study:

Research demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on digestive lipases, indicating their potential use in managing obesity by regulating fat absorption. One derivative was found to outperform Orlistat, a well-known weight management drug, by specifically inhibiting gastric lipase activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (3-Phenoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound’s phenyl and hydrazine moieties play a crucial role in its binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Phenoxyphenyl)hydrazine hydrochloride

- (2-Phenoxyphenyl)hydrazine hydrochloride

- (3-Methoxyphenyl)hydrazine hydrochloride

Uniqueness

(3-Phenoxyphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Biologische Aktivität

(3-Phenoxyphenyl)hydrazine hydrochloride, a compound characterized by its hydrazine and phenoxy functional groups, has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenyl ring substituted with a phenoxy group (–O–C6H5) attached to a hydrazine moiety (–N2H4). The synthesis typically involves the reaction of 3-phenoxyaniline with hydrazine hydrate in the presence of hydrochloric acid under controlled conditions to ensure high yield and purity.

Urease Inhibition

One of the primary biological activities of this compound is its inhibitory effect on urease, an enzyme implicated in various pathological conditions, including kidney stones and certain infections. Studies have reported an IC50 value indicating effective inhibition, suggesting its potential as a therapeutic agent for urease-related disorders.

Table 1: Urease Inhibition Data

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| (3-Phenoxyphenyl)hydrazine HCl | X.XX | |

| Standard Urease Inhibitor | Y.YY |

The mechanism of action involves the compound's interaction with specific residues in the urease enzyme. Molecular dynamics simulations indicate that it forms stable complexes with key active site residues, enhancing its inhibitory potency. This interaction is crucial for understanding the compound's efficacy and optimizing its structure for better therapeutic outcomes.

Case Studies and Research Findings

Recent research has explored the broader implications of this compound in various biological contexts:

- Cancer Therapeutics : A study demonstrated that derivatives of phenoxyphenyl compounds exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). The most potent compounds showed IC50 values below 1 µM, indicating strong antiproliferative activity .

- Analgesic Activity : Hydrazone derivatives, including those related to this compound, have been reported to possess anti-inflammatory and analgesic properties, suggesting potential applications in pain management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chlorophenylhydrazine | Chlorine substitution on phenyl ring | Increased lipophilicity; herbicidal activity |

| 2-Nitrophenylhydrazine | Nitro group on phenyl ring | Enhanced biological activity against certain enzymes |

| 2,4-Dichlorophenylhydrazine | Two chlorine substituents | Greater stability and reactivity |

The unique combination of the phenoxy group and the hydrazine moiety in (3-Phenoxyphenyl)hydrazine contributes to its distinct reactivity and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3-phenoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHYEJXROPEMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-90-1 |

Source

|

| Record name | 109221-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.